

physical and chemical properties of 9,10-Dinitroanthracene

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Compound of Interest

Compound Name: 9,10-Dinitroanthracene

Cat. No.: B1595615

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An In-depth Technical Guide to the Physical and Chemical Properties of 9,10-Dinitroanthracene

This technical guide provides a comprehensive overview of the core physical and chemical properties of **9,10-Dinitroanthracene**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific sources, with a focus on quantitative data, experimental methodologies, and structural characteristics.

Core Chemical and Physical Properties

9,10-Dinitroanthracene is a dinitro-derivative of anthracene. Its chemical identity and core physical properties are summarized below.

Table 1: Chemical Identifiers for **9,10-Dinitroanthracene**

Identifier	Value
IUPAC Name	9,10-dinitroanthracene[1]
CAS Number	33685-60-8[1][2][3][4]
Molecular Formula	C ₁₄ H ₈ N ₂ O ₄ [1][2][3][5]
Canonical SMILES	C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2-- INVALID-LINK--[O-])--INVALID-LINK--[O-][1][6]
InChI Key	XYPMAZCBFKBIFK-UHFFFAOYSA-N[1]

Table 2: Physical and Thermochemical Properties of **9,10-Dinitroanthracene**

Property	Value
Molecular Weight	268.22 g/mol [1][3]
Monoisotopic Mass	268.04840674 Da[1][6]
Melting Point	294 °C[7]
Boiling Point	464.8 ± 35.0 °C at 760 mmHg[2]
Density	1.591 g/cm ³ (measured); 1.589 g/cm ³ (calculated)[7]
Flash Point	234.4 ± 18.7 °C[2]
Appearance	Yellow crystals[7]
Storage	Ambient (>5 °C)[3]

Molecular and Crystal Structure

Crystals of **9,10-dinitroanthracene** are triclinic, with one molecule per unit cell.[7] The molecule itself is centrosymmetrical. A key structural feature is that the anthracene skeleton is planar, but the nitro groups are not coplanar with this plane.[7] The angle between the plane of the nitro groups and the plane of the aromatic rings is 64°.[7] This significant tilt is due to steric

hindrance, which increases the distance between the oxygen atoms of the nitro groups and the neighboring carbon and hydrogen atoms to typical van der Waals separations.[7]

Figure 1: Logical relationship of anthracene nitration products.

Spectral Data

Spectral analysis is crucial for the identification and characterization of **9,10-Dinitroanthracene**.

Table 3: Spectral Data Summary

Analysis Type	Key Peaks / Information
Mass Spectrometry (GC-MS)	m/z Top Peak: 55; m/z 2nd Highest: 268; m/z 3rd Highest: 176[1]
Infrared (IR) Spectra	Vapor Phase IR Spectra data is available.[1]

Note: Detailed NMR and UV-Vis spectral data for **9,10-Dinitroanthracene** were not available in the cited sources. Researchers should perform these analyses on purified samples to obtain characteristic spectra.

Experimental Protocols

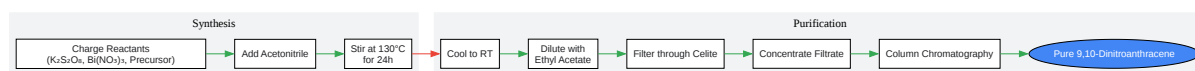
Synthesis of 9,10-Dinitroanthracene

Multiple synthetic routes are available for **9,10-Dinitroanthracene**. Below is a general procedure reported for its synthesis from an aryl carboxylic acid precursor.

General Procedure:

- Preparation: An oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar is charged with potassium persulfate (1.75 mmol, 472.5 mg) and bismuth nitrate (1.0 mmol, 486 mg).[5]
- Reactant Addition: 9,10-Anthracenedicarboxylic acid (0.5 mmol) is added to the mixture, followed by 3 mL of acetonitrile.[5]

- Reaction: The tube is sealed and placed in a preheated oil bath at 130 °C. The reaction mixture is stirred vigorously for 24 hours in an air atmosphere.[5]
- Work-up: The mixture is cooled to room temperature and diluted with 2 mL of ethyl acetate. [5]
- Purification: The solution is filtered through celite, eluting with an additional 10 mL of ethyl acetate. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the final product.[5]



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Figure 2: General workflow for the synthesis and purification of **9,10-Dinitroanthracene**.

Reactivity and Safety

Chemical Reactivity

The reactivity of **9,10-Dinitroanthracene** is influenced by the electron-withdrawing nature of the two nitro groups and the steric strain caused by their non-planar orientation. This compound can serve as a precursor for other 9,10-disubstituted anthracene derivatives. No involvement in specific biological signaling pathways has been reported in the reviewed literature.

Hazard Identification

9,10-Dinitroanthracene is classified as a hazardous substance. According to GHS classifications, it causes skin irritation and serious eye damage.[1][6] It may also cause respiratory irritation.[1][6]

Table 4: GHS Hazard Information

Hazard Class	Category	Signal Word	Hazard Statement
Skin Corrosion/Irritation	2	Danger	H315: Causes skin irritation[1][6]
Serious Eye Damage/Eye Irritation	1	Danger	H318: Causes serious eye damage[1][6]
Specific Target Organ Toxicity (Single Exposure)	3	Danger	H335: May cause respiratory irritation[1][6]

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or fume hood.[6]

Conclusion

9,10-Dinitroanthracene is a well-characterized crystalline solid with defined physical properties. Its synthesis is achievable through established organic chemistry protocols. The non-planar orientation of its nitro groups is a defining structural characteristic that influences its properties and reactivity. Due to its hazardous nature, proper safety precautions are mandatory during handling and experimentation. This guide provides foundational data for researchers utilizing this compound in further studies.

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